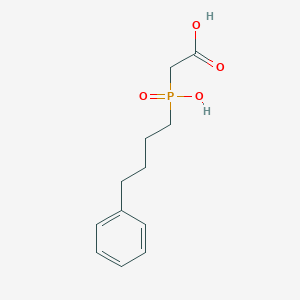
((4-Phenylbutyl)hydroxyphosphoryl)acetic acid
Overview
Description
“((4-Phenylbutyl)hydroxyphosphoryl)acetic acid” is a chemical compound with the molecular formula C12H17O4P . It has a molecular weight of 256.23 and is also known by other names such as “Hydroxy (4-phenylbutyl)phosphinoylacetatic acid” and "[Hydroxy (4-phenylbutyl)phosphinyl]-acetic acid" .
Molecular Structure Analysis
The molecular structure of “((4-Phenylbutyl)hydroxyphosphoryl)acetic acid” consists of 12 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The exact structure is not provided in the available resources.
Physical And Chemical Properties Analysis
The compound has a density of 1.252 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.
Scientific Research Applications
Synthesis and Biochemical Applications : One study explored the synthesis of (R)-2-Hydroxy-4-phenylbutyric acid, a precursor for the production of Angiotensin Converting Enzyme (ACE) inhibitors, by enantioselective reduction of the corresponding α-ketoacid. Different methods were compared, including enzymatic reduction, microbial transformation, and chemical hydrogenation, highlighting the compound's utility in biochemical processes (Schmidt et al., 1992).
Chemical Analysis and Biomarker Discovery : Another research demonstrated a method for the simultaneous determination of various hydroxyphenyl acids, including 4-hydroxyphenyl acetic acid, in human urine. This technique is useful in detecting biomarkers for diseases like breast cancer, suggesting a diagnostic application of these compounds (Yang et al., 2017).
Pharmaceutical Intermediates : Research on (R)-Ethyl 2-hydroxy-4-phenylbutyrate, an intermediate for ACE-inhibitors, demonstrated its production through kinetic resolution using a membrane reactor. This study underscores the compound's significance in pharmaceutical manufacturing (Liese et al., 2002).
Chemical Chaperone and Therapeutic Applications : A review discussed 4-phenylbutyric acid's role as a chemical chaperone in alleviating endoplasmic reticulum stress, with potential therapeutic effects in various pathologies, including possibly cancer and neurodegenerative diseases (Kolb et al., 2015).
Biocatalysis and Enzymatic Reactions : Studies also focused on the biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using specific microorganisms, indicating its importance in green chemistry and industrial biotechnology applications (Zhang et al., 2009).
Agricultural Applications : Interestingly, research showed that 4-phenylbutyric acid promotes plant regeneration by acting as an auxin, suggesting its use in plant tissue culture and agricultural biotechnology (Iwase et al., 2022).
Safety And Hazards
“((4-Phenylbutyl)hydroxyphosphoryl)acetic acid” has been classified with hazard codes Xn, which indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It has risk statements 41-43-48/22, indicating that it may cause eye injuries, may cause skin sensitization, and may be harmful if swallowed .
properties
IUPAC Name |
2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4P/c13-12(14)10-17(15,16)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXLMKMDSUIHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCP(=O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518220 | |
| Record name | [Hydroxy(4-phenylbutyl)phosphoryl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Phenylbutyl)hydroxyphosphoryl)acetic acid | |
CAS RN |
83623-61-4 | |
| Record name | 2-[Hydroxy(4-phenylbutyl)phosphinyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83623-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083623614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [Hydroxy(4-phenylbutyl)phosphoryl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((4-phenylbutyl)hydroxyphosphoryl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 83623-61-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


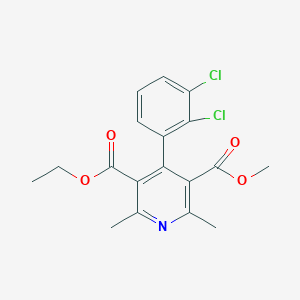
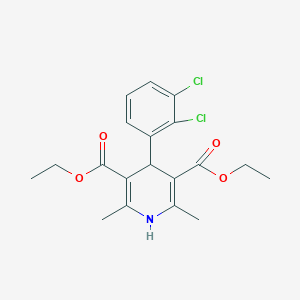
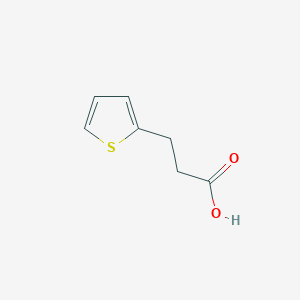
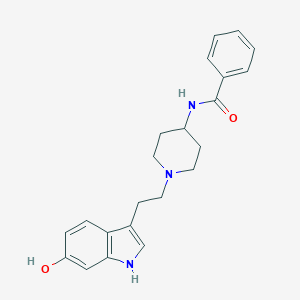
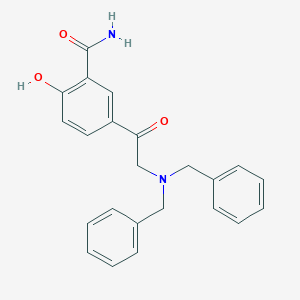
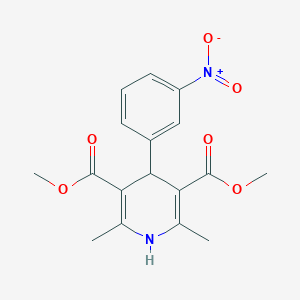
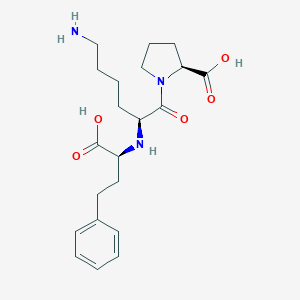

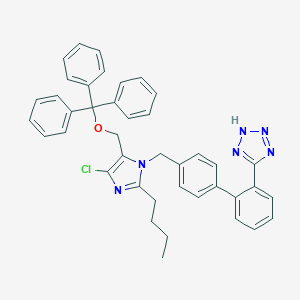
![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)

